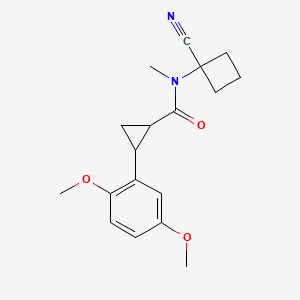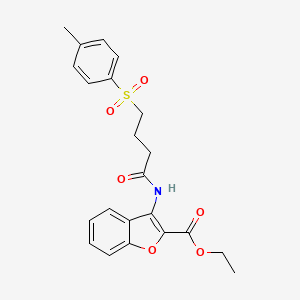
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide, also known as CTDP-31, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTDP-31 belongs to a class of compounds known as cyclopropane carboxamides, which have been shown to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The mechanism of action of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been shown to inhibit the activity of the proteasome, a complex of enzymes that play a crucial role in the regulation of cellular processes, including the degradation of proteins.
Biochemical and Physiological Effects:
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. Studies have demonstrated that N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide for laboratory experiments is its high potency and selectivity. N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been shown to exhibit potent anticancer activity at low concentrations, making it a valuable tool for studying cancer biology. However, one of the limitations of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide. One area of interest is the development of novel formulations or delivery systems that can improve the solubility and bioavailability of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide. Another potential direction is the investigation of the synergistic effects of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide with other anticancer agents, which may enhance its therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide and its potential applications in other disease areas.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide involves several steps, including the reaction of 2,5-dimethoxyphenylacetonitrile with cyclobutanone to form the intermediate product, 1-cyanocyclobutanecarboxylic acid. This intermediate is then reacted with N-methylcyclopropanamine in the presence of a coupling agent to yield N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide.
Applications De Recherche Scientifique
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic applications in various fields. One of the most promising applications of N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide is in the treatment of cancer. Studies have shown that N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide can inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of novel anticancer agents.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-20(18(11-19)7-4-8-18)17(21)15-10-13(15)14-9-12(22-2)5-6-16(14)23-3/h5-6,9,13,15H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLAONKUYRJCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=C(C=CC(=C2)OC)OC)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclobutyl)-2-(2,5-dimethoxyphenyl)-N-methylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-ethyl 4-(5-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)furan-2-yl)piperazine-1-carboxylate](/img/structure/B2692800.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692801.png)
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2692803.png)
![2-((2-(benzyl(methyl)amino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2692804.png)
![2-(4-(5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2692805.png)

![2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2692809.png)
![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline](/img/structure/B2692810.png)


![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)
